N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

This compound's specific 2-(2-pyridinyl)ethyl substitution pattern distinguishes it from regioisomers with altered biological profiles. With LogP 1.9 and TPSA 60.5 Ų, it resides within the CNS MPO favorable space, supporting passive blood-brain barrier permeability. The ≥95% purity enables direct use as an HPLC/LC-MS reference standard for the 1,4-benzodioxine carboxamide class. Contact us for immediate research procurement.

Molecular Formula C16H16N2O3
Molecular Weight 284.315
CAS No. 865660-11-3
Cat. No. B2359395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS865660-11-3
Molecular FormulaC16H16N2O3
Molecular Weight284.315
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=N3
InChIInChI=1S/C16H16N2O3/c19-16(18-10-8-12-5-3-4-9-17-12)15-11-20-13-6-1-2-7-14(13)21-15/h1-7,9,15H,8,10-11H2,(H,18,19)
InChIKeyDMZROXGUFDJHSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 865660-11-3): Chemical Identity and Core Properties for Procurement Evaluation


N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 865660-11-3) is a synthetic organic compound belonging to the 1,4-benzodioxine carboxamide class, with molecular formula C₁₆H₁₆N₂O₃ and a molecular weight of 284.31 g/mol [1]. The structure incorporates a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide bridge to a 2-(2-pyridinyl)ethyl moiety, conferring a topological polar surface area of 60.5 Ų and a calculated XLogP3-AA of 1.9 [1]. It is primarily sourced from specialty chemical suppliers for research use, with typical catalog purity specifications of ≥95% .

Why Substituting N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide with In-Class Analogs Risks Experimental Failure


The 1,4-benzodioxine carboxamide scaffold tolerates extensive structural variation—including modifications to the N-substituent, heteroaryl replacement, and core ring substitution—that profoundly alters target binding, selectivity, and physicochemical properties [1]. Even seemingly conservative changes (e.g., shifting the pyridine nitrogen from the 2- to the 3- or 4-position, or replacing pyridine with thiazole, imidazole, or phenyl groups) have been shown in the broader 1,4-benzodioxine carboxamide literature to yield distinct biological profiles and potency shifts exceeding an order of magnitude [2]. Consequently, the specific 2-(2-pyridinyl)ethyl substitution pattern of this compound cannot be assumed interchangeable with close analogs for applications requiring defined structure-activity relationships.

Quantitative Differentiation Evidence for N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Against Closest Analogs


Structural and Physicochemical Differentiation from Positional Pyridine Isomers

The compound bears a 2-pyridinyl substitution, whereas the closest cataloged analog (N-[4-(pyridin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide; BDBM25471) places the pyridine at the para position of a phenyl spacer, with a reported STK2 kinase IC₅₀ of 46 nM [1]. The target compound's 2-pyridinyl configuration alters hydrogen bond donor/acceptor geometry and basicity (predicted pKa of the conjugated acid ≈5.2 for 2-pyridinyl vs. ~5.5 for 4-pyridinyl), directly influencing target recognition. No published head-to-head bioactivity data exist for the target compound; therefore, differential activity must be inferred from the structural and electronic distinctions.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Comparison of Key Physicochemical Parameters with Heteroaryl Carboxamide Analogs

The target compound has a computed LogP of 1.9 and a topological polar surface area (TPSA) of 60.5 Ų [1]. In contrast, close analogs with bulkier heteroaryl substituents—such as N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide—exhibit higher TPSA (estimated >80 Ų) and molecular weight (>350 Da), which predictably reduce membrane permeability and alter pharmacokinetic disposition . The target compound occupies a more favorable region of CNS drug-like chemical space, making it preferable for programs requiring brain penetration.

Drug Design ADME Prediction Physicochemical Profiling

Scaffold-Level Differentiation: 1,4-Benzodioxine Carboxamides as a Privileged Chemotype for Kinase and Enzyme Inhibition

The 1,4-benzodioxine carboxamide scaffold has demonstrated target engagement across multiple enzyme families, including PARP1 (lead compound 4: 2,3-dihydro-1,4-benzodioxine-5-carboxamide [1]), spermidine synthase (crystallographic complex with (2S)-N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide; PDB 4YV0 [2]), and STK2 kinase (IC₅₀ = 46 nM for N-[4-(pyridin-4-yl)phenyl] analog [3]). While direct bioactivity data for the target compound are absent from the public domain, the scaffold's established pharmacophoric contributions suggest potential utility in fragment-based screening or focused library design.

Kinase Inhibition Enzyme Inhibition Privileged Scaffolds

Cautionary Note: Limited Public Bioactivity Data Necessitate Experimental Confirmation Before Procurement Commitment

Extensive database and literature searches across PubMed, PubChem, ChEMBL, BindingDB, and Google Patents (as of April 2026) confirm that N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 865660-11-3) has no publicly deposited bioassay results, target affinity data, or in vivo efficacy reports [1]. All available evidence is inferential, derived from structurally related 1,4-benzodioxine carboxamides. This contrasts with well-characterized analogs such as the STK2 inhibitor BDBM25471, which has a fully reported IC₅₀ and assay protocol [2]. Users should independently verify the compound's identity (e.g., by NMR, HRMS) and assess biological activity in their specific assay systems prior to large-scale procurement.

Data Transparency Assay Validation Compound Characterization

Recommended Application Scenarios for N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Based on Available Evidence


Fragment-Based and Scaffold-Hopping Campaigns Targeting Kinase or Enzyme Active Sites

The 1,4-benzodioxine core is crystallographically validated as a binding moiety in spermidine synthase (PDB 4YV0) and has demonstrated PARP1 inhibitory activity in analog series . The 2-(2-pyridinyl)ethyl extension provides a hydrogen-bond-capable vector amenable to structure-guided optimization. The compound's modest molecular weight (284.3 Da) and favorable TPSA (60.5 Ų) make it suitable as a starting fragment for elaboration or as a core scaffold for parallel library synthesis [1]. This scenario is supported by the established precedent for the scaffold class, though the specific compound requires primary screening.

Physicochemical Probe for CNS-Penetrant Library Design

With a calculated LogP of 1.9 and TPSA of 60.5 Ų, the compound resides within the CNS MPO (multiparameter optimization) favorable space (TPSA < 90 Ų; LogP 1–3) . In contrast to bulkier heteroaryl carboxamide analogs [1], this compound's lower TPSA and molecular weight predict superior passive blood-brain barrier permeability. It can serve as a reference standard for calibrating CNS permeability assays or as a starting point for neuroscience-focused medicinal chemistry programs requiring low-TPSA carboxamide building blocks.

Method Development Standard for Analytical Characterization of Benzodioxine Carboxamides

The compound's commercial availability at ≥95% purity , combined with its well-defined physicochemical properties (exact mass 284.1161 Da; InChIKey DMZROXGUFDJHSR-UHFFFAOYSA-N), makes it a practical standard for developing HPLC, LC-MS, or NMR protocols tailored to the 1,4-benzodioxine carboxamide class. Its retention time and ionization characteristics can serve as benchmarks for characterizing more complex analogs in reaction monitoring or purity assessment workflows.

Internal Primary Screening for Acetylcholinesterase or Other Neurological Targets

Vendor annotations suggest potential acetylcholinesterase (AChE) inhibitory activity, relevant to neurodegenerative disease research. While this claim lacks peer-reviewed corroboration, the pyridinyl-ethyl-carboxamide motif is present in known AChE inhibitor chemotypes. Users with established AChE (or related neurological target) assays can conduct low-cost initial screens using the commercially available compound to determine whether follow-up medicinal chemistry investment is justified.

Quote Request

Request a Quote for N-[2-(2-pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.